Product packaging for DAL80 protein, Saccharomyces(Cat. No.:CAS No. 145169-89-7)

DAL80 protein, Saccharomyces

Cat. No.: B1177638
CAS No.: 145169-89-7
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Description

DAL80 protein, Saccharomyces, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O2. The purity is usually 95%.
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Properties

CAS No.

145169-89-7

Molecular Formula

C9H16N2O2

Synonyms

DAL80 protein, Saccharomyces

Origin of Product

United States

Contextualizing Nitrogen Metabolism in Saccharomyces Cerevisiae

Saccharomyces cerevisiae has the ability to utilize a wide array of nitrogen-containing compounds. However, it exhibits a clear preference for certain nitrogen sources, such as glutamine and ammonia (B1221849), which are considered "rich" or "good" nitrogen sources. When these preferred sources are available, the yeast cell activates a regulatory mechanism known as Nitrogen Catabolite Repression (NCR). oup.com NCR ensures that the genes required for the uptake and breakdown of "poor" nitrogen sources, like proline, urea (B33335), and allantoin (B1664786), are turned off. oup.comnih.gov This allows the cell to conserve energy by not producing unnecessary enzymes and permeases. The expression of genes involved in utilizing these alternative nitrogen pathways is repressed, a process in which DAL80 is a key participant. nih.gov

Significance of Dal80 Protein As a Transcriptional Repressor

DAL80, also known as Uga43, functions as a negative regulator for a multitude of nitrogen catabolic genes. nih.govuniprot.org Its primary role is to repress the transcription of these genes, particularly when preferred nitrogen sources are present. Disruption of the DAL80 gene leads to the overexpression and inducer-independent expression of various genes involved in nitrogen catabolism, including those in the allantoin (B1664786) (DAL) and γ-aminobutyrate (UGA) pathways. nih.govnih.gov

The repressive action of DAL80 is mediated through its binding to specific DNA sequences in the promoter regions of its target genes. nih.gov These sequences, known as Upstream Repression Sequences containing GATA (URSGATA), consist of two GATAA-containing sites. nih.govnih.gov DAL80 is believed to bind to these sites as a dimer, a hypothesis supported by the presence of a predicted leucine (B10760876) zipper motif and experimental evidence of Dal80p-Dal80p complex formation. yeastgenome.orgasm.org

The regulatory influence of DAL80 extends to a variety of pathways, including the import and breakdown of glutamine, glutamate (B1630785), proline, urea (B33335), arginine, GABA, and allantoin. nih.govyeastgenome.org It also affects the expression of genes related to vacuolar protein degradation and amino acid permeases. yeastgenome.orgconicet.gov.ar

The mechanisms through which DAL80 exerts its repressive effects are multifaceted:

Direct Repression: It directly binds to the promoters of target genes, inhibiting their transcription. yeastgenome.org

Competition with Activators: DAL80 competes with the transcriptional activators Gln3p and Gat1p for binding to the same GATA sequences in the promoters of NCR-sensitive genes. yeastgenome.orgnih.gov

Repression of Activator Genes: DAL80 can repress the expression of the genes encoding the activators themselves, such as GAT1. yeastgenome.orgasm.org

The expression of the DAL80 gene is itself subject to regulation, being sensitive to nitrogen catabolite repression. nih.gov Its promoter contains multiple GATA sequences, making it a target for regulation by other GATA factors, including autoregulation. nih.govyeastgenome.orgnih.gov

Overview of Gata Factor Family in Yeast Nitrogen Regulation

Primary Structural Features of DAL80 Protein

The primary structure of the DAL80 protein, which consists of 269 amino acids, is characterized by the presence of distinct functional domains that are essential for its regulatory role. yeastgenome.org These include conserved zinc finger domains and coiled-coil motifs. nih.gov

Identification of Conserved Zinc Finger Domains

The DAL80 protein contains a C4-type zinc finger domain, a feature characteristic of the GATA family of transcription factors. yeastgenome.orgebi.ac.uk This motif is crucial for the protein's ability to bind to specific DNA sequences. The zinc finger domain of DAL80 shows significant homology to those found in other fungal transcriptional activators, such as the GLN3 protein in yeast, as well as GATAA-binding proteins in avian and mammalian tissues. nih.gov This structural conservation suggests a common mechanism of DNA recognition among these regulatory proteins. The presence of zinc ions stabilizes the finger-like structure, enabling it to fit into the major groove of the DNA and interact with specific nucleotide sequences. youtube.com

Characterization of Coiled-Coil Motifs

In addition to the zinc finger domain, the DAL80 protein possesses coiled-coil motifs. nih.gov These structural motifs, formed by the intertwining of alpha-helices, are known to mediate protein-protein interactions, including dimerization and higher-order oligomerization. nih.govsciepublish.comberkeley.edu In DAL80, a predicted leucine zipper motif, a type of coiled-coil, is located near its C-terminus. nih.gov This region is thought to be critical for the formation of both homodimers and heterodimers, which in turn influences the protein's regulatory activity. nih.govnih.gov

Oligomeric States and Formation of Protein Complexes

The ability of DAL80 to form dimeric complexes is a key aspect of its function as a transcriptional repressor. It can form both homodimers with itself and heterodimers with another GATA factor, Gzf3p.

Homodimerization of DAL80 Protein

Two-hybrid assays have demonstrated that the DAL80 protein can form homodimers. nih.gov This self-association is a critical prerequisite for its binding to DNA, as the dimeric form is required to recognize its specific target sequences. nih.govasm.org The formation of DAL80-DAL80 complexes yields significantly stronger interaction signals compared to some heterodimeric combinations, suggesting a high affinity for homodimerization. nih.gov

Heterodimerization with Gzf3p (Deh1p)

DAL80 also interacts with Gzf3p (also known as Deh1p), another GATA family repressor, to form heterodimeric complexes. yeastgenome.orgnih.gov This interaction adds another layer of complexity to the regulation of nitrogen metabolism. nih.govnih.gov The formation of DAL80-Gzf3p heterodimers is mediated, at least in part, by the coiled-coil domains of both proteins. nih.gov The ability to form these mixed dimers allows for a more nuanced control of gene expression, potentially by altering the affinity or specificity of DNA binding. asm.org

DNA Binding Specificity and Motif Recognition

As a transcriptional repressor, DAL80 exerts its function by binding to specific DNA sequences in the promoter regions of its target genes. yeastgenome.org This binding prevents the transcription of genes involved in the utilization of poor nitrogen sources when a preferred nitrogen source is available.

The specific DNA sequence recognized by the DAL80 protein is known as the Upstream Repressive Sequence GATA (URSGATA). nih.gov This element is characterized by the presence of two GATAA-containing sites. nih.gov Research has shown that for optimal binding, these two GATAA motifs should be separated by at least 15 base pairs. nih.gov While a tail-to-tail orientation of these sites is preferred, a head-to-tail configuration can also be recognized, albeit with lower binding activity. nih.gov The core GATAA sequence within the URSGATA element highlights the shared binding preference among GATA family transcription factors, leading to competition between activators like Gln3p and repressors like DAL80 for the same or overlapping binding sites. nih.govnih.gov

FeatureDescription
Protein Name DAL80 protein
Organism Saccharomyces cerevisiae
Function Transcriptional repressor in Nitrogen Catabolite Repression (NCR)
Length 269 amino acids yeastgenome.org
Molecular Weight 30172.9 Da yeastgenome.org
Isoelectric Point 8.74 yeastgenome.org
Domain/MotifLocation/CharacteristicFunction
Zinc Finger Domain C4 type, characteristic of GATA factors yeastgenome.orgDNA binding nih.gov
Coiled-Coil Motif Near C-terminus (leucine zipper) nih.govProtein-protein interactions (dimerization) nih.govnih.gov
ComplexInteracting PartnerSignificance
Homodimer DAL80Required for DNA binding nih.govasm.org
Heterodimer Gzf3p (Deh1p)Fine-tuning of transcriptional repression yeastgenome.orgnih.gov
DNA Binding MotifSequence Characteristics
URSGATA Two GATAA-containing sites separated by at least 15 bp, preferentially in a tail-to-tail orientation nih.gov

GATA Element Recognition in Promoter Regions

DAL80 is a member of the GATA family of transcription factors, characterized by their ability to bind to DNA sequences containing the GATA motif. nih.gov In Saccharomyces cerevisiae, four such factors—Gln3p, Gat1p, Dal80p, and Deh1p—participate in regulating NCR-sensitive gene expression. asm.orgnih.gov DAL80 exerts its repressive function by targeting the same GATA elements recognized by the transcriptional activators Gln3p and Gat1p. nih.gov This leads to a competitive binding model where the level of DAL80 expression dictates the extent of repression. nih.govnih.gov

Unlike the activators Gln3p and Gat1p, which can bind effectively to a single GATA sequence, DAL80-mediated repression typically requires the presence of multiple GATA sites within a promoter. asm.orgplos.orgnih.gov For instance, the inactivation of just one of the four GATA sites in the UGA4 promoter results in a loss of DAL80's repressive activity, while only moderately affecting activation by Gln3p and Gat1p. nih.gov This requirement for multiple sites suggests that DAL80 binds to DNA as a dimer, a hypothesis supported by the presence of a predicted leucine zipper motif near its C-terminus and two-hybrid assays showing that DAL80 can form homodimers. asm.orgnih.gov

The fundamental recognition site for DAL80 is the URSGATA, an upstream repressor sequence characterized by a GATAA core. asm.orgnih.gov This core sequence is central to the binding sites for all NCR-sensitive GATA factors. nih.gov Genome-wide analyses and specific promoter studies have identified variations of this core, such as GATAA, GATAAG, or GATTAG, as functional binding sites. nih.gov The conservation of the DNA-contacting residues among the four yeast NCR GATA factors is 100%, indicating that the binding sites for DAL80 are likely recognized by Gln3p, Gat1p, and Gzf3p as well. plos.org

The binding of DAL80 to DNA is highly dependent on the architecture of the promoter, specifically the spacing and orientation of paired GATA elements. In vitro studies have defined a clear set of structural requirements for optimal DAL80 binding.

Spacing: DAL80 preferentially binds to two GATA sequences that are separated by a distance of 15 to 35 base pairs. asm.orgnih.govplos.org

Orientation: The preferred arrangement of these paired sites is a "tail-to-tail" (inverted repeat) orientation. plos.orgasm.orgnih.gov However, a "head-to-tail" (direct repeat) configuration is also recognized, albeit with lower binding activity. plos.orgasm.orgnih.gov

Interestingly, while these parameters are well-defined in vitro, in vivo analysis using ChIP-seq revealed no significant difference in GATA site spacing or orientation preferences between promoters that were bound by DAL80 and those that were not. plos.org This suggests that while the intrinsic binding preferences of DAL80 are for specifically arranged paired sites, other factors such as chromatin architecture or the presence of auxiliary proteins likely play a crucial role in determining binding selectivity in a cellular context. nih.gov

ParameterRequirement for DAL80 BindingSource
Number of Sites Prefers two GATA sequences asm.orgplos.orgnih.gov
Core Sequence GATAA asm.orgnih.gov
Spacing 15–35 bp apart nih.govplos.orgnih.gov
Orientation Preferred: Tail-to-tail; Also recognized: Head-to-tail plos.orgasm.orgnih.gov

GATA-Independent DNA Binding Mechanisms

While the GATA sequence is the canonical binding site for DAL80, recent genome-wide studies have revealed a more complex picture of its recruitment to promoters. Chromatin immunoprecipitation sequencing (ChIP-seq) experiments have surprisingly shown that DAL80 binds to a large number of promoters, many of which lack identifiable GATA sites. nih.govnih.govrepec.org This finding points to the existence of GATA-independent mechanisms for recruiting DAL80 to DNA. These mechanisms may involve interactions with other DNA-bound proteins or recognition of different DNA structural features, expanding the regulatory reach of DAL80 beyond genes with canonical GATA-containing promoters.

Comparative DNA Binding Affinity with Gln3p and Gat1p

The regulation of NCR-sensitive genes hinges on the competition between the repressor DAL80 and the activators Gln3p and Gat1p for the same GATA binding sites. nih.govnih.gov The key difference in their binding mechanisms dictates the outcome of this competition. Gln3p and Gat1p are capable of binding to single GATA sequences, presumably as monomers. plos.orgnih.gov In contrast, DAL80's requirement for paired GATA sites for efficient binding and repression suggests a different binding strategy, likely as a pre-formed dimer. asm.orgnih.gov

This distinction implies that the relative affinity of these factors for a given promoter is highly dependent on the promoter's architecture. A promoter with a single GATA site would be a primary target for Gln3p or Gat1p, whereas a promoter with appropriately spaced, paired GATA elements would be a prime target for DAL80-mediated repression. This competitive dynamic is central to the cell's ability to fine-tune the expression of nitrogen-catabolic genes. nih.gov Experimental evidence strongly supports this model, showing that Gln3p- and Gat1p-dependent transcription varies inversely with the level of DAL80 expression. nih.govnih.gov

FactorDNA Binding CharacteristicsImplicationSource
DAL80 Binds as a dimer to two GATA sequences (15-35 bp apart)Efficiently represses genes with paired GATA sites asm.orgplos.orgnih.gov
Gln3p Binds as a monomer to single GATA sequencesActivates genes with single or multiple GATA sites plos.orgnih.gov
Gat1p Binds as a monomer to single GATA sequencesActivates genes with single or multiple GATA sites plos.orgnih.gov

Interactions with Transcriptional Machinery

Beyond its direct interaction with DNA, DAL80's function involves association with the core transcriptional machinery, suggesting a role that may extend beyond simple competitive binding at the promoter.

Association with RNA Polymerase II Components

Compelling evidence indicates a physical interaction between DAL80 and RNA Polymerase II (Pol II). Co-immunoprecipitation experiments have successfully demonstrated that DAL80 associates with Pol II. nih.govnih.govrepec.org Notably, this interaction is not limited to one form of the polymerase; DAL80 was found to co-precipitate with both the initiating (promoter-bound) and the post-initiation (elongating) forms of Pol II. nih.govnih.govresearchgate.net

This association is further supported by the observation that DAL80 can be found not only at promoter regions but also spread across the transcribed body of highly expressed genes. nih.govnih.gov This "spreading" phenomenon is dependent on active transcription, reinforcing the link between DAL80 and the elongating Pol II complex. nih.govnih.govrepec.org These findings suggest that DAL80 may play a dual, synergistic role in transcription, first by competing with activators at the promoter and potentially a second role during the post-initiation or elongation phases of transcription. nih.gov

Role in Transcription-Dependent Spreading Across Gene Bodies

Recent research has uncovered a novel aspect of DAL80's function: its ability to spread across the body of highly expressed genes in a transcription-dependent manner. nih.govplos.org While DAL80 is known to bind to promoter regions, it has also been detected across the entire coding region of a subset of genes to which it binds at the promoter. nih.govplos.org

This spreading phenomenon is strongly correlated with high levels of gene expression and is dependent on active transcription. nih.govplos.org Mechanistic studies have revealed that the spreading of DAL80 across gene bodies requires ongoing transcription elongation. biorxiv.org This suggests a dynamic interaction between DAL80 and the transcriptional machinery.

A key finding is the physical interaction between DAL80 and RNA Polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. nih.govplos.org Co-immunoprecipitation experiments have demonstrated that DAL80 associates with both the initiating and elongating forms of Pol II. nih.govbiorxiv.org This physical association supports a model where DAL80 "travels" with Pol II as it moves along the gene during transcription. nih.gov

This transcription-dependent spreading of DAL80 is not necessarily dependent on the presence of intragenic GATA sites. biorxiv.org Instead, it appears that binding to the promoter is a prerequisite, but not sufficient on its own, for the spreading to occur. biorxiv.org This suggests a dual role for DAL80, where it not only acts as a repressor at the promoter but may also have functions during the elongation phase of transcription. nih.govnih.gov This newly identified role for DAL80 and other GATA factors could have significant implications for understanding the intricate regulation of gene expression in response to environmental cues. nih.govnih.gov

Table 2: Research Findings on DAL80 Spreading

Finding Experimental Evidence Implication
DAL80 Spreading ChIP-Seq analysis detected DAL80 across the body of promoter-bound genes. nih.govplos.org DAL80's influence extends beyond the promoter region.
Dependence on Active Transcription Spreading requires active transcription; impaired Pol II elongation reduces intragenic DAL80 binding. plos.orgbiorxiv.org The spreading mechanism is coupled to the process of transcription.
Physical Interaction with Pol II Co-immunoprecipitation experiments show DAL80 associates with initiating and elongating forms of Pol II. nih.govnih.gov DAL80 may be physically tethered to the transcription machinery.
Independence from Intragenic GATA Sites Spreading occurs across gene bodies even in the absence of internal GATA binding sites. biorxiv.org The mechanism of spreading is distinct from initial promoter recruitment.

Negative Regulation of Nitrogen Catabolite Repression (NCR)-Sensitive Genes

The DAL80 protein is a negative regulator of genes subject to Nitrogen Catabolite Repression (NCR). nih.govnih.gov This regulation is critical for the yeast cell's ability to preferentially utilize favorable nitrogen sources, such as glutamine and ammonia (B1221849), while repressing the genes required for the catabolism of poorer nitrogen sources. researchgate.net DAL80 achieves this repression through a multi-faceted approach, including competition with transcriptional activators for DNA binding sites, direct repression of gene transcription, and regulation of the genes that encode the activators themselves. yeastgenome.org Disruption of the DAL80 gene leads to the inducer-independent expression of several nitrogen catabolic genes, highlighting its repressive role. nih.gov The expression of DAL80 itself is sensitive to NCR, indicating a feedback loop in its own regulation. nih.govnih.gov

Repression through Competition for GATA Binding Sites

A primary mechanism of DAL80-mediated repression is its competition with the GATA family transcriptional activators, Gln3p and Gat1p, for binding to the same GATA sequences in the promoter regions of target genes. yeastgenome.orgnih.govnih.govasm.org These GATA sequences, with the core consensus 5'-GATAA-3', are the docking sites for both the activators and the repressors of NCR-sensitive genes. researchgate.netasm.org

DAL80 directly antagonizes the transcriptional activation mediated by Gln3p. nih.govnih.govasm.orgasm.org Both DAL80 and Gln3p recognize and bind to the same GATA elements within the promoters of nitrogen-regulated genes. nih.govoup.com This competitive binding model is supported by experimental evidence showing that the level of DAL80 expression inversely correlates with the transcriptional activity of Gln3p-dependent genes. nih.govnih.gov For instance, increasing the expression of DAL80 leads to a decrease in the expression of genes that are primarily activated by Gln3p. nih.govnih.gov This dynamic competition allows the cell to fine-tune the expression of nitrogen catabolic genes in response to the availability of different nitrogen sources. nih.govoup.com

Direct Transcriptional Repression by DAL80 Protein

Beyond competitive binding, evidence suggests that DAL80 can also function as a direct transcriptional repressor. yeastgenome.org While the competitive displacement of activators is a significant part of its function, the possibility of DAL80 actively inhibiting the transcriptional machinery has been considered. asm.org This is supported by the observation that DAL80 possesses a C-terminal leucine zipper motif, which is known to be involved in protein dimerization. biorxiv.org Dimerization of DAL80 is a prerequisite for its binding to DNA, which typically requires two GATA sequences separated by a specific distance. asm.orgoup.com This structural feature may be important for its repressive activity beyond simple competition.

Repression of GATA Activator Encoding Genes

A crucial aspect of DAL80's regulatory strategy is the repression of the very genes that encode the GATA transcriptional activators, thereby creating a feedback loop that reinforces its repressive effect. yeastgenome.org

The expression of the GAT1 gene, which encodes the transcriptional activator Gat1p, is a direct target of DAL80-mediated repression. nih.govnih.govasm.org The promoter of the GAT1 gene contains multiple GATA sequences, which serve as binding sites for DAL80. nih.govnih.gov Experimental studies have demonstrated a clear inverse relationship between the expression levels of DAL80 and GAT1. nih.govnih.gov When DAL80 expression is high, GAT1 expression is repressed, and vice versa. This reciprocal regulation ensures a dynamic and responsive control over the activation of NCR-sensitive genes. nih.govoup.comasm.org The regulation of GAT1 by DAL80 is a key component of the complex network that governs nitrogen metabolism in yeast. yeastgenome.orgasm.org

Regulation of GLN3 Gene Expression

The regulation of the GATA family of transcription factors, which includes the activators Gln3p and Gat1p and the repressors Dal80p and Gzf3p, is a complex network of cross-regulatory and autoregulatory loops. researchgate.net Within this system, the expression of the GLN3 gene, which encodes the key transcriptional activator Gln3p, is notably independent of the other GATA factors, including DAL80. asm.orgnih.gov Research indicates that GLN3 expression is not significantly affected by the nitrogen source available to the cell. asm.orgnih.gov

The primary control of Gln3p's function occurs at the post-translational level. asm.orgnih.gov In the presence of preferred nitrogen sources like glutamine, Gln3p is sequestered in the cytoplasm through an interaction with the Ure2 protein, rendering it inactive. asm.orgnih.gov When the cell experiences nitrogen limitation or is grown on a poor nitrogen source, Gln3p is released from this complex and translocates to the nucleus. asm.org Once in the nucleus, Gln3p can activate the transcription of genes subject to Nitrogen Catabolite Repression (NCR), which includes genes encoding the other GATA factors GAT1, DAL80, and GZF3. asm.orgnih.gov Therefore, while DAL80 protein does not regulate the transcription of the GLN3 gene, the activation of DAL80 expression is downstream of Gln3p's activity. asm.org

Autoregulation of DAL80 Gene Expression

The expression of the DAL80 gene is subject to a sophisticated level of control, a key feature of which is autoregulation. nih.govyeastgenome.org The promoter region of the DAL80 gene itself contains multiple GATA sequences, which are the binding sites for the GATA family of transcription factors. researchgate.netnih.gov This architecture allows Dal80p to bind to its own promoter and repress its own transcription. yeastgenome.org

This negative feedback loop is a critical component of the NCR regulatory circuit. When nitrogen is scarce, the activator Gln3p enters the nucleus and triggers the expression of many genes, including DAL80. asm.org As the concentration of Dal80p increases, it begins to exert its repressive function, which includes down-regulating its own synthesis. researchgate.netyeastgenome.org This autoregulatory mechanism allows the cell to finely tune the levels of this repressor, preventing excessive or prolonged repression and enabling a dynamic response to changing nitrogen availability. nih.govoup.com

Influence of Environmental Nitrogen Availability on DAL80 Protein Activity

The activity and expression of the DAL80 protein are exquisitely sensitive to the quality and quantity of the nitrogen source available in the environment. This regulation is central to the Nitrogen Catabolite Repression (NCR) pathway, which ensures that yeast cells preferentially utilize rich nitrogen sources over poor ones. nih.govmolbiolcell.org

Derepression under Nitrogen Limitation Conditions

Under conditions of nitrogen limitation, such as growth on a poor nitrogen source like proline, the expression of the DAL80 gene is significantly increased, a phenomenon known as derepression. molbiolcell.orgplos.orgnih.gov This process is initiated by the nuclear localization of the GATA activator Gln3p. asm.org In the nucleus, Gln3p, along with Gat1p, activates the transcription of NCR-sensitive genes, which are required for the uptake and catabolism of non-preferred nitrogen sources. asm.orgmolbiolcell.org

Crucially, DAL80 itself is an NCR-sensitive gene. nih.gov Its promoter contains numerous GATA sequences, making it a direct target for activation by Gln3p and Gat1p. nih.gov Therefore, the very conditions that require the cell to utilize poor nitrogen sources also trigger the production of the Dal80p repressor. asm.org This seemingly paradoxical situation is part of a mechanism to modulate the intensity of the NCR response, ensuring that gene expression is controlled and appropriate for the environmental conditions. nih.gov

Dynamic Regulation during Nitrogen Source Transitions

The DAL80 protein plays a particularly important role during the transition from a preferred (rich) to a non-preferred (poor) nitrogen source. nih.gov When a rich nitrogen source is depleted, the repression of NCR-sensitive genes is lifted, and the activators Gln3p and Gat1p become functional, leading to a rapid increase in the transcription of genes for alternative nitrogen utilization. nih.gov

However, these activators also stimulate the expression of DAL80. nih.gov As Dal80p is synthesized, it begins to counteract the activators by competing for the same GATA binding sites in the promoters of target genes. nih.govoup.com This action down-regulates the expression of nitrogen-catabolic genes and also the expression of the activator GAT1. nih.gov This creates a time-limited window of high-level gene expression during the transition, after which Dal80p establishes a new, modulated steady-state level of transcription appropriate for growth on the poor nitrogen source. nih.gov This dynamic interplay prevents an uncontrolled over-expression of nitrogen pathway genes.

Co-regulatory Interactions with Other Transcription Factors

DAL80 is one of four GATA transcription factors that collectively orchestrate the NCR response. Its function is intricately linked with the other members of this family: the activators Gln3p and Gat1p, and another repressor, Gzf3p. yeastgenome.orgmolbiolcell.org

Synergistic and Antagonistic Roles with Gzf3p

Dal80p and Gzf3p are the two primary negative regulators within the NCR system. asm.orgnih.gov They share structural homology, including a GATA-type zinc finger DNA-binding domain and a putative leucine zipper motif. asm.org Their primary role is antagonistic to the activators Gln3p and Gat1p. They achieve this by competing with the activators for binding to the 5'-GATAA-3' consensus sequences present in the promoters of NCR-regulated genes. asm.orgoup.com

The interaction between Dal80p and Gzf3p is largely synergistic. Evidence shows they can form not only homodimers but also heterodimeric complexes, which may influence their DNA-binding affinity and specificity. asm.orgnih.govyeastgenome.org This ability to form heterodimers points towards a coordinated repressive function. yeastgenome.org

Despite their synergistic roles, there are functional distinctions. Gzf3p appears to be expressed and active at significant levels even when cells are grown on preferred nitrogen sources, contributing to the basal repression of genes like GAT1. researchgate.net In contrast, DAL80 expression is low in rich nitrogen but highly induced under nitrogen-limiting conditions. researchgate.netnih.gov This suggests that Gzf3p maintains a baseline level of repression, while Dal80p is deployed to modulate the derepressed state during growth on poor nitrogen sources, allowing for a multi-layered and fine-tuned regulation of nitrogen metabolism. researchgate.net

Table 1: Summary of DAL80 Regulatory Interactions

Regulator/Factor Interaction with DAL80 Effect on DAL80 Expression/Activity Supporting Evidence
Gln3p Transcriptional Activation Induces DAL80 expression under nitrogen limitation. asm.org DAL80 is an NCR-sensitive gene with GATA sites in its promoter, activated by nuclear Gln3p. asm.orgnih.gov
Dal80p (Autoregulation) Transcriptional Repression Represses its own transcription, creating a negative feedback loop. yeastgenome.org Dal80p binds to GATA sequences in its own promoter to down-regulate expression. researchgate.netyeastgenome.org
Nitrogen Limitation Derepression Leads to high levels of DAL80 transcription. plos.orgnih.gov The absence of preferred nitrogen sources leads to Gln3p/Gat1p activation, which induces DAL80. asm.org
Nitrogen Source Transition Dynamic Modulation Functions to moderate the burst of gene expression when shifting from rich to poor nitrogen. nih.gov Newly synthesized Dal80p dampens the transcriptional activation mediated by Gln3p/Gat1p. nih.gov
Gzf3p Co-repression / Heterodimerization Works with Gzf3p to repress target genes; can form heterodimers. nih.govyeastgenome.org Both are repressors that compete with activators; heterodimer formation suggests coordinated function. asm.orgyeastgenome.org

Table 2: Key Research Findings on DAL80 Protein Function

Finding Description Research Context
Competitive Repression Dal80p represses gene expression by competing with activators (Gln3p, Gat1p) for binding to GATA sites in target promoters. oup.comasm.org This is the primary mechanism of Dal80p-mediated repression within the Nitrogen Catabolite Repression (NCR) pathway. nih.gov
Dimeric DNA Binding Dal80p preferentially binds as a dimer to two GATA sequences, often separated by 15-35 base pairs. asm.orgnih.gov This binding requirement distinguishes it from Gln3p, which can bind to a single GATA sequence, contributing to differential gene regulation. nih.gov
Broad Target Range ChIP-Seq analysis revealed that Dal80p binds to a much larger set of gene promoters than previously expected, including those involved in biosynthesis and translation. plos.orgnih.gov This suggests Dal80p's role extends beyond nitrogen catabolism to broader metabolic remodeling. plos.org
Role in Transcriptional Elongation Dal80p has been found to spread across the body of highly expressed genes and co-immunoprecipitates with RNA Polymerase II, suggesting a role in post-initiation steps of transcription. plos.orgnih.gov This points to a dual function for Dal80p in both transcription initiation and elongation. plos.org

Cross-Talk with Gln3p and Gat1p

In Saccharomyces cerevisiae, the regulation of genes involved in nitrogen catabolism is orchestrated by a network of GATA family transcription factors, which includes the transcriptional activators Gln3p and Gat1p, and the repressors Dal80p and Deh1p. asm.orgnih.gov The functional interplay, or cross-talk, between Dal80p and the activators Gln3p and Gat1p is a critical component of this regulatory system, ensuring a finely tuned response to changing nitrogen availability. asm.orgnih.gov

The primary mechanism governing this cross-talk is the competition for binding to shared DNA sequences. oup.com Dal80p, Gln3p, and Gat1p all recognize and bind to GATA sequences present in the promoters of nitrogen-regulated genes. asm.orgyeastgenome.orgnih.gov While Gln3p and Gat1p bind to these sites to activate transcription, Dal80p binds to them to repress it. asm.orgyeastgenome.org This competitive interaction allows the cell to modulate the level of gene expression in response to the relative concentrations of these regulatory proteins. oup.com For instance, an increase in Dal80p levels can displace Gln3p and Gat1p from promoters, leading to decreased expression of target genes. asm.orgoup.com Conversely, increased nuclear localization of Gln3p and Gat1p can outcompete Dal80p, resulting in transcriptional activation. oup.com

The regulatory circuit is further tightened by the fact that the expression of the GATA factors themselves is subject to cross-regulation. nih.govyeastgenome.org The promoters of the GAT1 and DAL80 genes contain multiple GATA sequences, making them targets for regulation by their own protein products and by the other GATA factors. asm.orgnih.govyeastgenome.org Experimental evidence has shown that GAT1 expression is inversely regulated by the level of Dal80p; as DAL80 expression is increased, GAT1 expression decreases. asm.orgnih.gov Similarly, the amount of DAL80 expression influences the transcription level of genes that are primarily activated by Gln3p, such as DAL3. asm.orgnih.gov DAL80 gene expression is itself activated by Gln3p and Gat1p and is also subject to autoregulation by Dal80p. yeastgenome.orgnih.gov This intricate web of interactions creates a dynamic and highly responsive feedback system that allows cells to efficiently transition between different nitrogen sources. asm.org

Dal80p exerts its repressive effects through several mechanisms: it represses the expression of the genes encoding the activators Gat1p and Gln3p, it competes with these activators for binding sites on target gene promoters, and it can directly repress the transcription of these target genes. yeastgenome.org The formation of homo- and heterodimers among the GATA factors, including Dal80p-Dal80p homodimers and potential Dal80p-Deh1p heterodimers, adds another layer of complexity, likely influencing the DNA-binding affinity and specificity of these repressors. yeastgenome.orgasm.org

Summary of Regulatory Interactions between Dal80p, Gln3p, and Gat1p
RegulatorTargetEffectMechanism
Dal80pGAT1RepressionTranscriptional down-regulation. asm.orgnih.gov
Dal80pGln3p-activated genes (e.g., DAL3)RepressionCompetition for GATA binding sites. asm.orgoup.com
Gln3pDAL80ActivationBinds to GATA sequences in the DAL80 promoter. yeastgenome.org
Gat1pDAL80ActivationBinds to GATA sequences in the DAL80 promoter. yeastgenome.org
Dal80pDAL80RepressionAutoregulation. yeastgenome.orgnih.gov

Regulatory Interplay with Leu3

The transcriptional regulation of certain metabolic pathways involves a concerted action between GATA factors and other pathway-specific regulators. A notable example is the interplay between Dal80p and Leu3p in the control of genes involved in γ-aminobutyric acid (GABA) utilization, such as UGA1 and UGA4. conicet.gov.arnih.gov Leu3p is a transcription factor known for its role in regulating branched-chain amino acid metabolism, but it also exhibits a dual regulatory function on the UGA genes. conicet.gov.armicrobiologyresearch.org

Research findings indicate that the repressive activity of Leu3p on the UGA4 and UGA1 genes is mediated through Dal80p. conicet.gov.arnih.gov It has been demonstrated that Leu3p facilitates the interaction of Dal80p with the promoters of these genes. conicet.gov.arnih.gov In the absence of the inducer GABA, Dal80p binds to the UGA4 and UGA1 promoters, contributing to their basal repression. conicet.gov.ar This binding of Dal80p is significantly diminished in cells lacking LEU3, which helps to explain the higher basal expression of UGA1 and UGA4 in leu3Δ mutants. conicet.gov.ar

This interplay suggests a hierarchical or cooperative mechanism where Leu3p acts as an accessory factor that enhances the recruitment or binding stability of the repressor Dal80p at specific gene promoters. conicet.gov.ar However, the role of Leu3p is conditional. conicet.gov.arnih.govmicrobiologyresearch.org In circumstances where the expression of GATA factors is minimal or absent, Leu3p can switch its function and act as a transcriptional activator. conicet.gov.arnih.govmicrobiologyresearch.org This highlights a sophisticated regulatory logic where the function of a transcription factor is context-dependent, relying on the presence and activity of other regulatory proteins. conicet.gov.ar The interaction between Leu3p and Dal80p ensures that the expression of GABA utilization genes is tightly controlled, responding not only to the availability of GABA and the nitrogen status but also to signals related to amino acid metabolism.

Effect of Leu3p and Dal80p on UGA Gene Promoters
Gene PromoterGenetic BackgroundConditionDal80p BindingObserved Effect on Expression
UGA4 / UGA1Wild-type- GABAPresentBasal repression. conicet.gov.ar
leu3Δ- GABANegligibleIncreased basal expression. conicet.gov.ar
UGA4dal80Δ- GABAAbsentHigh expression due to activator binding. conicet.gov.ar
UGA4 / UGA1GATA factor null-AbsentLeu3p acts as an activator. conicet.gov.arnih.govmicrobiologyresearch.org

Modulation by Ure2p and TOR Signaling Pathway

The function of Dal80p is intricately linked to the broader cellular nutrient-sensing network, particularly the Target of Rapamycin (B549165) (TOR) signaling pathway and its effector, Ure2p. oup.compnas.org This pathway is central to coordinating cell growth with nutrient availability. In Saccharomyces cerevisiae, the TOR complex (TORC1) is active in nutrient-rich conditions, especially when preferred nitrogen sources like glutamine or ammonia are available. oup.compnas.org

A primary way the TOR pathway regulates nitrogen catabolite repression (NCR)-sensitive genes, including DAL80, is by controlling the subcellular localization of the GATA activators Gln3p and Gat1p. nih.govyeastgenome.org When TORC1 is active, it promotes the phosphorylation of Gln3p and Gat1p. yeastgenome.org This phosphorylation facilitates their interaction with Ure2p in the cytoplasm. nih.govyeastgenome.org Ure2p, by binding to the phosphorylated activators, sequesters them in the cytoplasm, preventing their entry into the nucleus and thereby blocking the activation of NCR-sensitive genes. nih.govyeastgenome.org Since DAL80 expression is activated by Gln3p and Gat1p, its transcription is low under these nitrogen-replete conditions. yeastgenome.orgnih.gov

Conversely, when cells experience nitrogen limitation or are treated with the TORC1 inhibitor rapamycin, the TOR signaling pathway is inactivated. oup.compnas.orgscispace.com This leads to the dephosphorylation of Gln3p and Gat1p. oup.com Ure2p can no longer bind to the dephosphorylated activators, which are then free to translocate into the nucleus. oup.comyeastgenome.org Once in the nucleus, Gln3p and Gat1p bind to GATA sites in the promoters of their target genes, leading to their transcriptional activation. oup.com This results in an up-regulation of the entire suite of NCR-sensitive genes, including the repressor DAL80. pnas.org

Ure2p itself is a phosphoprotein, and its phosphorylation state is also modulated in response to TOR signaling. scispace.com Following rapamycin treatment or nitrogen limitation, Ure2p is rapidly dephosphorylated. scispace.com The relative cellular levels of Gat1p and Ure2p are also crucial; overproduction of Gat1p can diminish NCR, an effect that is counteracted by the simultaneous overexpression of Ure2p. nih.govnih.gov This demonstrates that the balance between the GATA activators and the Ure2p repressor complex is a key determinant of the transcriptional output of NCR-sensitive genes. nih.gov Therefore, Dal80p function is modulated indirectly by the TOR-Ure2p axis through its control over the availability and activity of the GATA activators that drive DAL80 expression. oup.comnih.gov

Modulation of GATA Factor Activity by TOR Signaling and Ure2p
ConditionTORC1 ActivityGln3p/Gat1p StateUre2p InteractionGln3p/Gat1p LocalizationDAL80 Expression
Rich Nitrogen SourceActivePhosphorylatedBinds Gln3p/Gat1p. nih.govyeastgenome.orgCytoplasmic. nih.govyeastgenome.orgLow
Poor Nitrogen Source / RapamycinInactiveDephosphorylatedDissociates from Gln3p/Gat1p. oup.comNuclear. oup.comyeastgenome.orgHigh. pnas.org

Physiological and Metabolic Roles of Dal80 Protein in Saccharomyces Cerevisiae

Regulation of Nitrogen Assimilation and Utilization Pathways

DAL80 is a central figure in the regulation of genes involved in the catabolism of non-preferred nitrogen sources. nih.govresearchgate.net As a transcriptional repressor, DAL80 modulates the expression of a wide array of genes, ensuring that the cellular machinery for metabolizing alternative nitrogen sources is active only when preferred sources like glutamine and ammonia (B1221849) are scarce. yeastgenome.orgresearchgate.net DAL80 exerts its repressive effects by binding to specific DNA sequences known as GATA sequences (specifically URS-GATA) in the promoter regions of its target genes. researchgate.netnih.gov This binding can interfere with the activity of transcriptional activators, such as Gln3p and Gat1p, which also recognize GATA sequences. yeastgenome.org Disruption of the DAL80 gene leads to the dysregulated, inducer-independent expression of many nitrogen catabolic genes. nih.gov

The allantoin (B1664786) catabolism pathway enables yeast to utilize allantoin as a nitrogen source. DAL80 plays a significant role in repressing the genes of this pathway in the presence of preferred nitrogen sources. Key genes in the allantoin pathway regulated by DAL80 include DAL7 and DUR1,2. nih.gov Inactivation of DAL80 results in the constitutive, inducer-independent expression of these genes, highlighting its role as a negative regulator. nih.gov DAL80 binds to the upstream repressor sequences (URS GATA) found in the promoters of DAL genes, thereby preventing their transcription when good nitrogen sources are available. nih.gov

Table 1: Effect of DAL80 Deletion on the Expression of Allantoin Catabolism Genes

GeneFunctionEffect of dal80Δ
DAL7AllantoicaseInducer-independent expression nih.gov
DUR1,2Urea (B33335) carboxylase and allophanate (B1242929) hydrolaseInducer-independent expression nih.gov
DAL3Allantoate permeaseOverexpression nih.gov
DAL4Allantoin permeaseMarkedly increased expression yeastgenome.org

Similar to its role in allantoin catabolism, DAL80 represses the genes involved in urea utilization. The DUR1,2 gene, which is also part of the allantoin pathway, is a key target. nih.gov Deletion of DAL80 leads to increased urease activity, promoting the degradation of urea. yeastgenome.orgresearchgate.net This indicates that DAL80 normally functions to limit urea breakdown when more favorable nitrogen sources are present.

Table 2: DAL80-mediated Regulation of GABA Catabolism Genes

GeneFunctionEffect of dal80Δ
UGA1GABA aminotransferaseMarkedly increased expression nih.govyeastgenome.org
UGA4GABA permeaseMarkedly increased expression yeastgenome.org

DAL80's regulatory reach extends to the metabolism of several key amino acids that serve as nitrogen sources.

Glutamine and Glutamate (B1630785): While DAL80 is known to regulate genes involved in glutamine and glutamate metabolism, the specific targets are not as clearly defined as in other pathways. researchgate.netyeastgenome.orgnih.gov Studies have shown that the expression of GLN1 (glutamine synthetase) and GDH2 (NADP-dependent glutamate dehydrogenase) does not appear to be responsive to the disruption of DAL80. nih.gov Furthermore, while the promoter of GLT1 (glutamate synthase) contains potential DAL80 binding sites, its expression is primarily regulated by glutamate-mediated repression and activation by Gln3p and Gcn4p. researchgate.netnih.gov

Proline: The utilization of proline as a nitrogen source is mediated by the PUT genes. Expression of PUT1 and PUT2 is subject to nitrogen catabolite repression, and their expression shows a modest increase upon DAL80 disruption. yeastgenome.org This suggests that DAL80 contributes to the repression of proline catabolism, albeit to a lesser extent than its effect on other pathways. yeastgenome.org

Arginine: The role of DAL80 in regulating arginine metabolism is complex. While some studies suggest its involvement, others indicate that its effect on key arginine catabolism genes like CAR1 (arginase) is insignificant. yeastgenome.orgresearchgate.netsemanticscholar.orgsemanticscholar.org Deletion of DAL80 does not appear to affect arginase activity. yeastgenome.orgresearchgate.net However, the expression of CAR2 (ornithine aminotransferase) is not sensitive to nitrogen catabolite repression and is regulated by a different set of factors. yeastgenome.org

Influence on Vacuolar Protein Degradation

The vacuole is the primary site for protein degradation in yeast, a crucial process for recycling amino acids, especially during nutrient limitation. DAL80 is implicated in the regulation of genes encoding vacuolar proteases. researchgate.netyeastgenome.org By controlling the expression of these proteases, DAL80 indirectly influences the cell's capacity for protein turnover and nutrient recycling. The specific vacuolar protease genes directly targeted by DAL80 for repression are not extensively detailed in the available literature, which more broadly points to the regulation of vacuolar protease genes by GATA factors in response to nitrogen availability. yeastgenome.org For instance, the expression of PRB1, encoding proteinase B, is regulated by nitrogen sources and is dependent on the GATA activator Gln3 for derepression. nih.gov

Contribution to Cellular Adaptation to Nutrient Stress

DAL80 is a key component of the cellular machinery that allows yeast to adapt to fluctuating nutrient availability, particularly nitrogen stress. nih.govnih.gov By repressing the expression of genes for non-preferred nitrogen source utilization, DAL80 prevents the wasteful expenditure of cellular resources when rich nitrogen sources are abundant. nih.gov When preferred nitrogen sources are depleted, the repression by DAL80 is lifted, allowing the cell to switch to alternative nitrogen sources for survival. nih.gov

The expression of DAL80 itself is sensitive to nitrogen catabolite repression, creating a feedback loop in the regulatory network. nih.govresearchgate.netnih.gov Under conditions of high nitrogen, DAL80 expression is low, which contributes to the derepression of its target genes. Conversely, under nitrogen-limiting conditions, DAL80 expression increases, which helps to fine-tune the expression of nitrogen catabolic genes. researchgate.netnih.gov This dynamic regulation of DAL80 levels is crucial for a rapid and appropriate response to changes in the nitrogen environment. Furthermore, studies have shown that overexpression of DAL80 can contribute to enhanced heat tolerance in S. cerevisiae, suggesting a broader role for this transcription factor in general stress responses. nih.govnih.gov

Broader Metabolic Network Integration (e.g., Amino Acid, Nucleotide, Phosphate (B84403) Metabolism)

The DAL80 protein in Saccharomyces cerevisiae functions as a crucial transcriptional repressor, primarily recognized for its role in Nitrogen Catabolite Repression (NCR). This regulatory network allows yeast to preferentially utilize favorable nitrogen sources, such as glutamine and ammonia, while repressing the genes required for the catabolism of less favorable, or "poor," nitrogen sources. DAL80, a member of the GATA family of zinc finger transcription factors, executes this control by binding to specific DNA sequences (URS-GATA) in the promoter regions of target genes, thereby inhibiting their transcription. While its function in nitrogen metabolism is well-established, DAL80's influence extends to the broader metabolic landscape, integrating signals related to the availability of amino acids, and showing potential connections to nucleotide and phosphate metabolism.

Integration with Amino Acid Metabolism

DAL80's most direct and extensively studied role is its integration with amino acid metabolism. By controlling the expression of genes involved in the transport and breakdown of various nitrogen-containing compounds, DAL80 indirectly governs the intracellular pool of amino acids. When preferred nitrogen sources are abundant, DAL80 is active and represses the catabolism of alternative nitrogen sources, including many amino acids like proline, arginine, and gamma-aminobutyrate (B1235393) (GABA). Disruption of the DAL80 gene leads to the inappropriate expression of genes involved in these catabolic pathways, even in the presence of repressive nitrogen sources nih.gov.

The regulatory action of DAL80 is part of a complex interplay with other GATA-family transcription factors, namely the activators Gln3p and Gat1p, and another repressor, Gzf3p. These factors all recognize similar GATA sequences in the promoters of nitrogen-responsive genes. The balance between the binding of activators and repressors like DAL80 determines the transcriptional output. DAL80 can exert its repressive effect through several mechanisms: by directly repressing the transcription of target genes, by competing with Gln3p and Gat1p for binding to promoter regions, and by repressing the expression of the activators themselves oup.comresearchgate.net.

Recent genome-wide studies using Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) have significantly expanded the list of potential DAL80 targets, revealing a much broader regulatory scope than previously understood. These studies have shown that DAL80 binds to the promoters of a large number of genes, including those involved in various biosynthetic pathways, not limited to nitrogen catabolism nih.gov. This suggests a more intricate role for DAL80 in coordinating cellular metabolism in response to nutrient availability.

Below is a table summarizing a selection of genes involved in amino acid metabolism that are direct targets of DAL80, as identified by ChIP-Seq analysis. The binding of DAL80 to the promoter regions of these genes indicates a direct regulatory role.

GeneFunction in Amino Acid MetabolismMetabolic Pathway
DAL1 AllantoinaseAllantoin degradation (source of nitrogen)
DAL2 AllantoicaseAllantoin degradation (source of nitrogen)
DAL4 Allantoin permeaseAllantoin transport
DAL5 Allantoate permeaseAllantoate transport
UGA1 4-aminobutyrate aminotransferaseGABA catabolism
UGA4 GABA permeaseGABA transport
PUT1 Proline dehydrogenaseProline catabolism
PUT4 Proline permeaseProline transport
CAN1 Arginine permeaseArginine transport
AGP1 Broad-specificity amino acid permeaseAmino acid transport
GNP1 Glutamine permeaseGlutamine transport

Putative Integration with Nucleotide Metabolism

The connection between DAL80 and nucleotide metabolism is less direct and is an area of ongoing investigation. However, several lines of evidence suggest a potential regulatory link. Nitrogen and carbon metabolism are tightly coupled with nucleotide biosynthesis. For instance, the amino acid glutamine is a key nitrogen donor in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. By regulating the intracellular availability of glutamine and other amino acid precursors, DAL80 may indirectly influence the rate of nucleotide biosynthesis.

Furthermore, the expanded list of DAL80 target genes from ChIP-Seq data includes genes that, while not core components of nucleotide biosynthesis, are involved in related metabolic processes. For example, some genes associated with one-carbon metabolism, which provides essential precursors for purine synthesis, have been identified as potential DAL80 targets.

A selection of genes with functions related to nucleotide metabolism that are identified as DAL80 targets are presented in the table below. It is important to note that the direct functional impact of DAL80 on nucleotide metabolism through the regulation of these specific genes requires further experimental validation.

GeneFunction Related to Nucleotide MetabolismMetabolic Pathway
ADE17 5-aminoimidazole-4-carboxamide ribonucleotide transformylase / inosine (B1671953) monophosphate cyclohydrolaseDe novo IMP biosynthesis
SHM2 Serine hydroxymethyltransferase, cytosolicOne-carbon metabolism (provides precursors for purine synthesis)
GUA1 GMP synthaseGMP biosynthesis

Potential Links to Phosphate Metabolism

The integration of DAL80 with phosphate metabolism is also not as clearly defined as its role in nitrogen utilization. The primary regulatory network for phosphate homeostasis in yeast is the PHO pathway. While there is no evidence of direct regulation of the core PHO pathway genes by DAL80, the metabolic states governed by nitrogen availability and phosphate availability are interconnected.

For instance, the breakdown of nitrogen-rich compounds can release phosphate, and conversely, phosphate is essential for the synthesis of nitrogen-containing macromolecules like nucleic acids and some amino acids. The ChIP-Seq data for DAL80 reveals binding to the promoters of some genes involved in phosphate transport and metabolism, suggesting a potential, albeit perhaps secondary, regulatory role.

The following table lists a selection of DAL80 target genes that are associated with phosphate metabolism. The precise regulatory consequences of these interactions are yet to be fully elucidated.

GeneFunction in Phosphate MetabolismMetabolic Pathway
PHO84 High-affinity phosphate transporterPhosphate transport
PHO89 High-affinity phosphate transporterPhosphate transport
VTC1 Subunit of the vacuolar transporter chaperone (VTC) complex, involved in polyphosphate synthesisPolyphosphate metabolism

Advanced Methodologies for Studying Dal80 Protein in Saccharomyces Cerevisiae

Genetic Manipulation Techniques

Genetic manipulation remains a cornerstone for dissecting the in vivo function of proteins like DAL80. Techniques such as gene deletion and the use of reporter genes have been instrumental in defining its role as a negative regulator.

The primary method to investigate the function of a non-essential gene like DAL80 is through the creation of a deletion mutant (dal80Δ). Studies have shown that deleting the DAL80 gene leads to the overexpression and largely inducer-independent expression of genes involved in nitrogen catabolism, such as the DAL (allantoin degradation) and UGA (GABA utilization) genes. nih.gov This fundamental observation established DAL80 as a potent negative regulator in multiple nitrogen utilization pathways. yeastgenome.org For example, the expression of the DAL3 gene is reported to increase approximately 20-fold in a dal80 deletion mutant, highlighting the significant repressive effect of the DAL80 protein. nih.gov

Functional complementation is used to confirm that the phenotype observed in a deletion mutant is indeed due to the absence of the specific gene. This is often done in conjunction with protein tagging for use in other assays. For instance, before conducting ChIP-Seq analysis, researchers confirmed that a C-terminally Myc¹³-tagged version of DAL80 was functional by demonstrating its ability to restore the wild-type regulatory phenotype. nih.gov This ensures that the tagged protein used in subsequent molecular assays behaves like the native protein and that the experimental results are biologically relevant.

Table 1: Impact of DAL80 Gene Deletion on Target Gene Expression

Gene Target Pathway Effect of dal80Δ Reference
DAL genes Allantoin (B1664786) Catabolism Overexpression, inducer-independent nih.gov
UGA genes GABA Utilization Overexpression, inducer-independent nih.gov
DAL3 Allantoin Catabolism ~20-fold increase in expression nih.gov
GAT1 Nitrogen Regulation Increased expression (inversely regulated) nih.gov

To quantitatively analyze the regulatory activity of DAL80 on specific promoters, researchers construct reporter gene fusions. In this technique, the promoter region of a gene of interest is fused to a reporter gene, such as lacZ (encoding β-galactosidase) or a fluorescent protein. The expression of the reporter gene then serves as a proxy for the transcriptional activity of the promoter.

This approach has been used to demonstrate that DAL80's repressive effect is concentration-dependent. By placing the DAL80 gene under the control of an inducible promoter, such as the carbon-regulated GAL1,10 promoter or the copper-regulated CUP1 promoter, researchers can precisely control the level of DAL80 protein in the cell. nih.gov Using a DAL3-lacZ reporter, studies have shown that as DAL80 expression increases, the expression from the target promoter decreases. nih.gov This strategy was crucial in demonstrating the inverse regulatory relationship between DAL80 and the GATA activator GAT1. nih.gov More recent studies have employed promoter fusions with the URA3 gene to investigate how promoter identity influences DAL80 binding and spreading into the gene body. nih.gov

Transcriptomics and Proteomics Approaches

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. This has been a valuable tool for understanding the global impact of DAL80 on the yeast transcriptome.

Microarray analyses comparing wild-type yeast to dal80Δ deletion mutants have revealed that DAL80 negatively regulates a wide range of genes involved in nitrogen catabolism. nih.govtandfonline.com In the absence of DAL80, there is a significant upregulation of genes in pathways for the breakdown of allantoin (DAL genes) and gamma-aminobutyrate (B1235393) (UGA genes). nih.govtandfonline.com These studies have also shown that the expression of DAL80 itself is sensitive to nitrogen catabolite repression. nih.govtandfonline.com

RNA Sequencing (RNA-Seq) has largely superseded microarrays for transcriptome analysis due to its higher sensitivity, wider dynamic range, and ability to identify novel transcripts. RNA-Seq studies have provided a more detailed and comprehensive view of the genes regulated by DAL80.

By comparing the transcriptomes of wild-type and dal80Δ cells grown in different nitrogen conditions, researchers have identified hundreds of genes that are either repressed or activated by DAL80. plos.orgbiorxiv.org For instance, in proline-containing medium, hundreds of genes show altered expression in the absence of DAL80. plos.org These analyses have confirmed DAL80's role as a major repressor of NCR-sensitive genes but have also uncovered a role for DAL80 in activating a subset of genes. plos.org RNA-Seq data has also shown a significant correlation between DAL80 binding to a gene's promoter and its regulation by nitrogen and DAL80, highlighting the physiological relevance of its DNA binding. plos.orgsemanticscholar.org

Table 4: Summary of RNA-Seq Findings on DAL80-Regulated Genes

ConditionNumber of Differentially Expressed Genes in dal80Δ vs. Wild-TypeFunctional Categories of Regulated Genes
Proline Medium546 (232 repressed, 314 activated)Nitrogen catabolism, small molecule catabolic processes. plos.orgbiorxiv.org
Glutamine MediumFewer differentially expressed genes-

Mass spectrometry (MS)-based proteomics allows for the large-scale identification and quantification of proteins in a sample. This approach provides a direct measure of the protein landscape of the cell, complementing transcriptomic data.

Proteomic analyses have been used to determine the abundance of the DAL80 protein under various conditions. pax-db.org These studies contribute to understanding how the cellular levels of DAL80 are regulated, which is crucial for its function as a competitive repressor. By correlating proteomic data with transcriptomic data, researchers can gain insights into post-transcriptional and post-translational regulatory mechanisms that control DAL80 activity.

Advanced Microscopy for Subcellular Localization and Dynamics

The investigation of protein function is intrinsically linked to understanding its location within the cell and its movement over time. For transcription factors like the DAL80 protein in Saccharomyces cerevisiae, which shuttles to the nucleus to regulate gene expression, advanced microscopy techniques are indispensable. yeastgenome.orgthebiogrid.org These methods allow for the direct visualization of the protein in living cells, providing crucial insights into its regulatory mechanisms.

Green Fluorescent Protein (GFP) Tagging and Confocal Microscopy

A cornerstone of modern cell biology for studying protein localization and dynamics is the use of fluorescent protein tags, with Green Fluorescent Protein (GFP) being a prominent example. gcsu.edu This technique involves genetically fusing the coding sequence of the fluorescent protein to the gene of interest, in this case, DAL80. The resulting fusion protein, DAL80-GFP, can be visualized within living yeast cells using fluorescence microscopy without the need for external chemical dyes or antibodies, which often require cell fixation that can introduce artifacts. gcsu.educolostate.edu In S. cerevisiae, this is typically achieved through a one-step PCR-based homologous recombination method, which integrates the GFP cassette at the 3' end of the endogenous gene locus. gcsu.eduplos.org

Research Findings from GFP Tagging and Confocal Microscopy:

Studies utilizing DAL80 tagged with GFP (or its enhanced version, EGFP) have provided significant insights into its subcellular distribution and behavior. asm.org The primary localization of the DAL80 protein is within the nucleus, consistent with its function as a DNA-binding transcription factor. yeastgenome.orgthebiogrid.org

Confocal microscopy of cells expressing a DAL80-EGFP fusion protein revealed a striking pattern of localization. Instead of being diffusely distributed throughout the nucleoplasm, the fusion protein concentrates into multiple, distinct fluorescent foci. asm.orgresearchgate.net Researchers have observed up to 16 distinct foci within a single nucleus. asm.org

To determine the nature of these foci, co-localization experiments were performed using DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA. These experiments demonstrated that the GFP-DAL80p foci colocalize with the DAPI-stained chromosomal DNA. researchgate.net This finding supports the model that DAL80 exerts its function through direct interaction with the yeast genome. The formation of these numerous foci is thought to be a consequence of DAL80's avid binding to the many GATA-homologous sequences (URSGATA) that are widely distributed across the S. cerevisiae genome. asm.orgnih.gov

While other GATA factors involved in nitrogen regulation, such as Gln3p, are controlled primarily through changes in their subcellular localization (i.e., moving between the cytoplasm and nucleus in response to nitrogen availability), evidence suggests that DAL80's regulatory activity is not primarily controlled in this manner. nih.govasm.org Instead, the GFP localization studies highlight that DAL80 is constitutively nuclear, where it competes with activator proteins for binding sites on the DNA. nih.govnih.gov

Evolutionary Conservation and Comparative Genomics of Dal80 Protein

Paralogous Relationships within Saccharomyces cerevisiae (e.g., GZF3)

In the yeast Saccharomyces cerevisiae, DAL80 shares a close evolutionary relationship with another GATA factor, Gzf3p. DAL80 and GZF3 are paralogs, meaning they arose from a whole-genome duplication event in an ancestor of S. cerevisiae. yeastgenome.orgyeastgenome.orgasm.org This shared ancestry is reflected in their sequence and functional similarities. Both proteins act as negative regulators of genes involved in nitrogen catabolite repression (NCR), a mechanism that allows yeast cells to preferentially use rich nitrogen sources. yeastgenome.orgasm.org

Despite their common origin, DAL80 and Gzf3 have diverged in their specific roles. Gzf3p primarily exerts its repressive function when cells are grown on preferred nitrogen sources, whereas Dal80p is particularly active under nitrogen-limiting conditions. nih.gov Genome-wide binding studies have shown that while they can bind to the same promoters, they often do so with different relative strengths. elifesciences.orgnih.govbiorxiv.org This suggests a sub-functionalization after the duplication event, allowing for more nuanced control of nitrogen metabolism. Furthermore, Dal80p and Gzf3p can form both homodimers and heterodimeric complexes, which may influence their DNA-binding affinity and regulatory activity. yeastgenome.orgnih.govyeastrc.org

FeatureDAL80GZF3Reference
Paralogy Arose from whole-genome duplicationArose from whole-genome duplication yeastgenome.orgyeastgenome.orgasm.org
Function Negative regulator of nitrogen catabolic genesNegative regulator of nitrogen catabolic genes yeastgenome.orgasm.org
Regulatory Condition Primarily active under nitrogen-deprived conditionsPrimarily active on preferred nitrogen sources nih.gov
Dimerization Forms homodimers and heterodimers with Gzf3pForms heterodimers with Dal80p yeastgenome.orgnih.gov
Binding Binds to GATA sequences in target promotersBinds to GATA sequences in target promoters elifesciences.orgnih.gov

Homology with GATA Factors Across Fungal Species

The DAL80/Gzf3 family is not unique to S. cerevisiae. Homologs of these GATA factors are found across the fungal kingdom, highlighting their conserved role in nitrogen regulation. researchgate.netnih.govmdpi.com Fungal species that diverged from the Saccharomyces lineage before the whole-genome duplication, such as Candida albicans, typically possess a single ortholog of the DAL80/GZF3 pair. asm.org

In many filamentous fungi, a functional dichotomy is observed between different GATA factors. For instance, the GATA factor AreA (a homolog of the S. cerevisiae activators Gln3p and Gat1p) acts as an activator of nitrogen metabolism genes, while AreB, which is related to Dal80p and Gzf3p, functions as a repressor. asm.orgmdpi.com This activator-repressor system allows these fungi to finely tune their metabolic response to the availability of different nitrogen sources. A comparative analysis of GATA factors across 50 fungal species revealed a wide distribution and diversification, suggesting multiple distinct modes of evolution that have resulted in varied cellular modulation in fungi. researchgate.net

Fungal SpeciesDAL80/GZF3 Ortholog(s)Role in Nitrogen RegulationReference
Saccharomyces cerevisiae DAL80, GZF3Repressors yeastgenome.org
Candida albicans GZF3 (single ortholog)Repressor asm.org
Yarrowia lipolytica Gzf3Repressor asm.org
Aspergillus nidulans AreBRepressor mdpi.com
Fusarium fujikuroi AreBRepressor mdpi.com

Conservation of GATA-binding Domains in Eukaryotic Systems (e.g., Avian, Mammalian)

The defining feature of GATA factors, the GATA-binding domain, is remarkably conserved throughout eukaryotes, from fungi and plants to insects and vertebrates. researchgate.netplos.orgnih.gov This domain consists of a class IV zinc finger motif, typically with a Cys-X₂-Cys-X₁₇₋₂₀-Cys-X₂-Cys structure, followed by a basic region that makes direct contact with the DNA. researchgate.netnih.govnih.gov

The zinc finger motif of DAL80 shows significant homology to the GATA-binding domains of transcriptional activators found in avian and mammalian tissues. nih.gov In animals, GATA factors are critical for processes such as hematopoiesis (blood cell development) and heart development. plos.orgelifesciences.org While the DNA-binding domain itself is highly conserved, the regions of the proteins outside of this domain are often highly divergent. researchgate.net This "modular evolution" suggests that the GATA-binding domain is an ancient and versatile DNA-targeting module that has been incorporated into different protein contexts to regulate a vast array of distinct genes and developmental programs across the eukaryotic tree of life. researchgate.net

Evolutionary Implications for Nitrogen Regulatory Networks

The evolution of DAL80 and its homologs has had profound implications for the complexity of nitrogen regulatory networks. In S. cerevisiae, the nitrogen catabolite repression (NCR) system is controlled by a quartet of GATA factors: the activators Gln3p and Gat1p, and the repressors Dal80p and Gzf3p. asm.orgnih.gov All four proteins compete for binding to the same GATA sequences in the promoters of target genes. asm.org

This competitive interaction, along with cross- and auto-regulation among the GATA factors themselves, creates a sophisticated regulatory circuit that allows for precise and dynamic control of gene expression in response to fluctuating nitrogen availability. asm.orgnih.gov The duplication event that gave rise to DAL80 and GZF3 likely provided a key step in the evolution of this complexity, allowing for the separation of repressive functions under different nitrogen conditions. asm.org This added layer of regulation would have provided a significant selective advantage, enabling the organism to optimize its metabolic efficiency and adapt to diverse nutritional environments. The conservation of the core GATA factor regulatory module across fungi suggests that this system of activator-repressor competition is an ancient and successful evolutionary strategy for controlling nitrogen metabolism. mdpi.comnih.gov

Future Directions and Open Questions in Dal80 Protein Research

Elucidation of Uncharacterized DNA Binding Mechanisms

The canonical model of DAL80 function involves its binding to specific DNA sequences known as Upstream Repressive Sequences containing GATA (URSGATA). These sites typically consist of two GATAA sequences. nih.gov However, recent genome-wide studies have challenged this simple model, opening up new questions about DAL80's interaction with the genome.

A pivotal area of future research is the comprehensive characterization of DAL80's DNA binding landscape. A significant finding from Chromatin Immunoprecipitation sequencing (ChIP-Seq) analysis revealed that DAL80 binds to a much larger set of promoters than previously anticipated. nih.gov Intriguingly, a substantial portion—around 20%—of these DAL80-bound promoters lack a consensus GATA site, indicating that DAL80 can be recruited to DNA through mechanisms independent of direct GATA sequence recognition. nih.govplos.org This raises fundamental questions about the identity of the DNA sequences or protein partners that mediate this non-canonical binding.

Furthermore, the discovery that DAL80 can spread from the promoter into the coding region of highly expressed genes presents a novel, uncharacterized aspect of its function. nih.govinstitut-curie.org This transcription-dependent spreading suggests a role for DAL80 beyond simple promoter repression, possibly in modulating transcription elongation or mRNA processing. Future studies should aim to dissect the molecular requirements for this spreading phenomenon and its precise impact on gene expression.

Key Open Questions:

What are the alternative DNA motifs or chromatin structures that recruit DAL80 to GATA-less promoters?

Which other transcription factors or chromatin-associated proteins facilitate the indirect recruitment of DAL80?

What is the molecular mechanism that governs the spreading of DAL80 across gene bodies, and what is its functional consequence?

Detailed Structural-Functional Analysis of Protein Domains

The DAL80 protein is known to possess distinct functional domains, including a GATA-type zinc finger domain and a C-terminal coiled-coil motif. nih.gov While the zinc finger is understood to be crucial for DNA binding, a detailed structural and functional dissection of all domains is necessary to fully comprehend their contributions to DAL80's regulatory activity.

The GATA-type zinc finger of DAL80 is responsible for recognizing the GATAA sequence. yeastgenome.org However, the precise structural basis for its binding specificity, especially in the context of the four competing GATA factors (Gln3p, Gat1p, Dal80p, and Gzf3p) that recognize the same core sequence, remains to be fully elucidated. yeastgenome.orgnih.gov High-resolution structural studies of the DAL80 zinc finger in complex with its DNA target would provide invaluable insights.

The C-terminal coiled-coil domain is predicted to be involved in protein-protein interactions, particularly dimerization. nih.gov Evidence suggests that DAL80 binds to DNA as a dimer, and this dimerization is likely mediated by the coiled-coil region. nih.govyeastgenome.org Investigating how mutations within this domain affect dimerization and, consequently, DNA binding and repressive function is a critical next step. It is also plausible that this domain mediates interactions with other regulatory proteins beyond the GATA factor family.

DomainPredicted FunctionKey Research Questions
GATA-type Zinc Finger DNA bindingWhat is the high-resolution structure of the domain bound to DNA? How does it compete with other GATA factors for binding sites?
Coiled-coil Motif Dimerization, Protein-protein interactionsWhat is the precise role of this domain in homodimer and heterodimer formation? Does it interact with other regulatory proteins?

Comprehensive Mapping of Post-Translational Modifications and their Impact on DAL80 Activity

Post-translational modifications (PTMs) are a primary mechanism for rapidly and reversibly regulating protein function. The extent to which PTMs control DAL80 activity is a largely unexplored and promising area of research. Identifying these modifications and understanding their impact on DAL80's DNA binding, protein interactions, and subcellular localization is crucial.

A recent proteome-wide study identified DAL80 as a protein that is ubiquitylated in response to DNA damage induced by methyl methanesulfonate (B1217627) (MMS). nih.gov This finding suggests a potential role for DAL80 in the DNA damage response, a function well outside its established role in nitrogen metabolism. Future work should focus on identifying the specific lysine (B10760008) residues that are ubiquitylated, the E3 ligases responsible, and the functional consequence of this modification. For example, does ubiquitylation target DAL80 for degradation or alter its regulatory activity?

Other PTMs, such as phosphorylation and acetylation, are also highly likely to play a role in regulating DAL80. nih.govnih.gov Given that the activity of the activating GATA factor Gln3p is regulated by phosphorylation, it is plausible that DAL80 is similarly controlled. A comprehensive mass spectrometry-based analysis of DAL80 under various nutrient and stress conditions would be required to create a full PTM map. Subsequent site-directed mutagenesis to mimic or abolish these modifications would then be essential to determine their specific effects on DAL80 function.

Future Research Goals:

To identify the full spectrum of PTMs on DAL80 under different physiological conditions.

To determine the enzymes (e.g., kinases, acetyltransferases, E3 ligases) that modify DAL80.

To elucidate how specific PTMs affect DAL80's stability, localization, DNA binding, and repressive capabilities.

Systems-Level Modeling of the GATA Regulatory Network

DAL80 does not function in isolation but as part of a complex regulatory network with three other GATA factors: the activators Gln3p and Gat1p, and another repressor, Gzf3p. yeastgenome.orgnih.gov These four factors engage in a complex web of cross-regulation and competition for DNA binding sites, creating a finely tuned system for controlling nitrogen-responsive gene expression. nih.govnih.gov

Developing sophisticated systems-level and mathematical models is essential to untangle the dynamics of this network. nih.govjeffleenovels.com Such models can help to simulate how the interplay between the four GATA factors dictates the transcriptional output at different promoters under varying nitrogen conditions. For instance, models can predict how the relative concentrations and binding affinities of Gln3p, Gat1p, and Dal80p influence the expression of a target gene. nih.gov

An important aspect to incorporate into these models is the feedback loops within the network. The expression of the GATA factor genes themselves, including DAL80, is regulated by the GATA factors. nih.govnih.gov This creates a complex regulatory circuit whose behavior is difficult to predict without computational modeling. Future models should aim to integrate quantitative data on protein concentrations, binding affinities, and transcription rates to generate more accurate predictions of the network's behavior during transitions between different nitrogen sources.

GATA FactorPrimary RoleInteraction with DAL80
Gln3p ActivatorCompetition for GATA binding sites
Gat1p ActivatorCompetition for GATA binding sites; DAL80 represses GAT1 expression
Gzf3p RepressorForms heterodimers with DAL80

Exploration of DAL80 Protein Roles Beyond Nitrogen Metabolism

While DAL80 is primarily known as a regulator of nitrogen catabolite repression (NCR), emerging evidence points to its involvement in other cellular processes, particularly stress responses. A significant recent finding is the role of DAL80 in conferring tolerance to both heat and ethanol (B145695) stress. nih.govnih.gov

Studies have shown that overexpressing DAL80 can enhance the fermentation performance of yeast under conditions of high temperature and high ethanol concentration. nih.govresearcher.life This suggests that DAL80 regulates a set of genes that are critical for mitigating the cellular damage caused by these stressors. The identification of these target genes is a key objective for future research. It is currently unknown whether this protective role is mediated through the canonical GATA-binding sites or through the uncharacterized binding mechanisms discussed earlier.

The connection between DAL80 and the DNA damage response, as suggested by its ubiquitylation, also warrants further investigation. nih.gov Exploring the transcriptional changes in dal80 mutant strains under various stress conditions (e.g., oxidative stress, osmotic stress) could reveal a broader role for this transcription factor in maintaining cellular homeostasis. Understanding these non-canonical functions will provide a more complete picture of DAL80's importance in yeast physiology.

Q & A

Q. What is the primary functional role of DAL80 in nitrogen metabolism regulation?

DAL80 acts as a transcriptional repressor of nitrogen catabolic genes under nitrogen-rich conditions. It binds to upstream repressor sequences (URSGATA) containing GATAA motifs, counteracting the activation by GATA factors like Gln3 and Gat1. Disruption of DAL80 leads to inducer-independent overexpression of genes such as DAL7, DUR1,2, and UGA1, demonstrating its broad regulatory role in nitrogen catabolite repression (NCR) .

Q. What experimental methods are used to characterize DAL80-DNA interactions?

Electrophoretic Mobility Shift Assays (EMSAs) are central for studying DAL80-DNA binding. For example, EMSA with probes like DAL3-5 and competition assays using unlabeled DNA fragments (e.g., CAN1 and CAR1 promoters) confirm binding specificity. Plasmid constructs (e.g., pT-DAL80) enable protein expression in heterologous systems like E. coli, followed by SDS-PAGE and autoradiography for validation .

Q. What structural features define DAL80 binding sites?

DAL80 binds optimally to two GATAA sequences spaced ≥15 bp apart, with a preference for tail-to-tail orientation. Binding flexibility is observed: head-to-tail configurations still support complex formation, while single GATAA motifs exhibit weak binding. Mutational analysis shows that altering core GATAA residues (e.g., C or E elements in DAL3-5) abolishes binding, highlighting sequence specificity .

Advanced Research Questions

Q. How do DAL80 and Gln3/Gat1 compete at shared GATAA-containing regulatory elements?

DAL80 and Gln3/Gat1 exhibit competitive binding to overlapping UASNTR/URSGATA sites. Structural homology in their zinc finger domains allows both proteins to recognize GATAA motifs. For instance, DAL80 represses Gln3-mediated activation by occupying UASNTR elements, as shown in EMSA and promoter-binding assays. This competition modulates transcriptional output depending on their relative concentrations and nitrogen availability .

Q. How do DAL80 binding site spacing and orientation influence its regulatory activity?

Optimal DAL80 binding requires two GATAA elements spaced 15–30 bp apart. Tail-to-tail orientation yields the strongest complex formation (e.g., DAL3-5 fragment), while head-to-head orientations are least effective. Spacing <15 bp drastically reduces binding, as demonstrated using synthetic DNA fragments with variable intervals. This flexibility explains DAL80's ability to regulate diverse promoters with non-canonical GATAA arrangements .

Q. What methodological challenges arise in quantifying DAL80-DNA binding affinities?

The lack of pure DAL80 protein and quantitative assays complicates precise affinity measurements. Competition EMSAs (e.g., using DAL3-3 or DAL3-4 probes) reveal relative binding strengths but are semi-quantitative. Mutational studies (e.g., replacing GATAA cores) and fragment exchange experiments (e.g., 9-bp substitutions) provide indirect insights but require careful interpretation to avoid overestimating binding promiscuity .

Q. How does DAL80's expression level impact nitrogen metabolic networks?

DAL80 transcription is itself NCR-sensitive, creating a feedback loop. Overexpression of Gat1 or Ure2 alters DAL80-mediated repression: Gat1 upregulation diminishes NCR, while Ure2 overproduction enhances cytoplasmic sequestration of Gat1, indirectly amplifying DAL80's repressive effects. This dynamic balance highlights the importance of protein stoichiometry in regulatory outcomes .

Q. How are discrepancies resolved between DAL80's structural homology to activators and its repressive function?

Despite sharing zinc finger motifs with activators like Gln3, DAL80 lacks transcriptional activation domains. Its repressive function is attributed to competitive DNA binding and potential recruitment of co-repressors. Structural studies suggest that DAL80’s smaller size and single zinc finger limit its ability to activate transcription, favoring steric hindrance or occlusion of activators .

Data Contradiction Analysis

Q. Why do some GATAA-containing elements function as both UASNTR (activation) and URSGATA (repression) sites?

Certain promoters (e.g., UGA4) contain GATAA sequences that bind both DAL80 and Gln3. The regulatory outcome depends on nitrogen availability: under nitrogen limitation, Gln3 dominates, activating transcription, while under nitrogen sufficiency, DAL80 represses by displacing Gln4. This duality underscores the context-dependent nature of GATA element function .

Q. How do conflicting reports on DAL80 binding promiscuity align with its in vivo specificity?

In vitro, DAL80 binds weakly to single GATAA motifs and tolerates variable spacing/orientation. However, in vivo specificity arises from cooperative interactions (e.g., DAL80 dimerization via leucine zipper motifs) and competition with other GATA factors. Physiological relevance is confirmed by gene-specific derepression in dal80Δ mutants, where only certain genes show elevated expression .

Methodological Best Practices

  • For EMSA: Use high-purity DNA probes (e.g., DAL3-5) and include negative controls (e.g., pT7-7 extracts) to rule out non-specific binding. Optimize exposure times to avoid overenhancing weak complexes .
  • For mutational analysis: Systematically test single and double GATAA mutants (e.g., DAL3-13 and DAL3-14) to dissect binding requirements .
  • For competition assays: Titrate unlabeled competitors (e.g., DAL3-4) to determine relative binding affinities and validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.